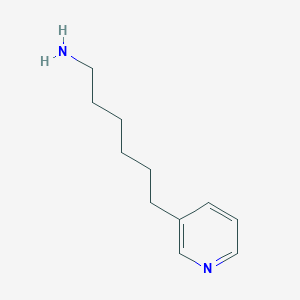

3-Pyridinehexanamine

Description

3-Pyridinehexanamine is an organic compound characterized by a six-carbon alkyl chain (hexanamine) attached to the 3-position of a pyridine ring. Its molecular structure combines the aromaticity and basicity of pyridine with the aliphatic flexibility of a hexylamine chain. The compound is identified by CAS number 88940-38-9 and is commercially available through suppliers like Shanghai Jieshi Kai Biotechnology Co., Ltd. .

Properties

CAS No. |

88940-38-9 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

6-pyridin-3-ylhexan-1-amine |

InChI |

InChI=1S/C11H18N2/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-4,6,8,12H2 |

InChI Key |

AGJLDGNUWCWUAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Insights

Chain Length :

- N-Methylation reduces amine basicity, which might decrease off-target interactions (e.g., with monoamine oxidases).

Functional Group Modifications :

Research Findings and Limitations

- Pharmacological Data: No direct studies on this compound’s biological activity are cited in the provided sources. However, pyridine-containing analogs (e.g., NIH compounds in ) often target neurotransmitter receptors (e.g., opioid, benzodiazepine systems) , suggesting plausible mechanisms for exploration.

- Synthetic Accessibility : Supplier listings indicate commercial availability of this compound and its derivatives, implying established synthetic routes .

- Gaps in Literature : Detailed pharmacokinetic or toxicity profiles are absent. For example, while NIH 8687 (a phenylpiperidine derivative) and NIH 8747 (a morphinan analog) are structurally distinct, they highlight the diversity of pyridine-related pharmacophores in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.